molecular formula C8H8O B14641657 5-Methylhepta-2,4-dien-6-ynal CAS No. 55337-92-3

5-Methylhepta-2,4-dien-6-ynal

Cat. No.: B14641657
CAS No.: 55337-92-3
M. Wt: 120.15 g/mol
InChI Key: QHTOGQPFWMOCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylhepta-2,4-dien-6-ynal is an organic compound with the molecular formula C8H8O It is characterized by the presence of multiple bonds, including double and triple bonds, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylhepta-2,4-dien-6-ynal can be synthesized through Wittig reactions involving its vinylogous aldehydes with bis-[(triphenylphosphonio)methyl] sulphide dibromide, followed by intramolecular oxidative coupling of the resulting acyclic sulphides . The reaction conditions typically involve the use of solvents such as petroleum ether and the application of oxidative agents to facilitate the coupling process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

5-Methylhepta-2,4-dien-6-ynal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The multiple bonds in the compound allow for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Methylhepta-2,4-dien-6-ynal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylhepta-2,4-dien-6-ynal involves its ability to participate in multiple types of chemical reactions due to its reactive functional groups. The aldehyde group can form Schiff bases with amines, while the multiple bonds allow for addition and substitution reactions. These properties enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylhepta-2,4-dien-6-ynal is unique due to its combination of an aldehyde group with multiple double and triple bonds, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and studying complex chemical reactions.

Properties

CAS No.

55337-92-3

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

IUPAC Name

5-methylhepta-2,4-dien-6-ynal

InChI

InChI=1S/C8H8O/c1-3-8(2)6-4-5-7-9/h1,4-7H,2H3

InChI Key

QHTOGQPFWMOCQS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC=O)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.